molecular formula C19H12ClF3N4 B11564359 3-(4-Chlorophenyl)-2-methyl-5-pyridin-4-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-(4-Chlorophenyl)-2-methyl-5-pyridin-4-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11564359
M. Wt: 388.8 g/mol
InChI Key: YUDBJRYJUZCORQ-UHFFFAOYSA-N
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Description

4-[3-(4-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl]pyridine is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as kinase inhibitors.

Preparation Methods

The synthesis of 4-[3-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of a hydrazine derivative with an appropriate diketone or ketoester.

    Construction of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of substituents:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

4-[3-(4-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl]pyridine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions bearing halogen atoms, using reagents such as sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a building block for the development of new chemical entities.

    Biology: The compound has shown promising biological activities, including kinase inhibition, which makes it a potential candidate for the development of anticancer agents.

    Medicine: Due to its kinase inhibitory properties, it is being investigated for its therapeutic potential in treating various cancers and other diseases involving dysregulated kinase activity.

    Industry: The compound’s unique chemical structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl]pyridine involves its interaction with specific molecular targets, primarily kinases. By binding to the ATP-binding site of kinases, the compound inhibits their activity, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This inhibition results in the induction of apoptosis and cell cycle arrest in cancer cells, thereby exerting its anticancer effects.

Comparison with Similar Compounds

4-[3-(4-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl]pyridine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

    4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol: This compound also exhibits kinase inhibitory activity but differs in its substitution pattern, which may result in variations in biological activity and selectivity.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the position and nature of substituents, leading to differences in their pharmacological profiles and potential therapeutic applications.

The uniqueness of 4-[3-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl]pyridine lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C19H12ClF3N4

Molecular Weight

388.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-methyl-5-pyridin-4-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H12ClF3N4/c1-11-17(13-2-4-14(20)5-3-13)18-25-15(12-6-8-24-9-7-12)10-16(19(21,22)23)27(18)26-11/h2-10H,1H3

InChI Key

YUDBJRYJUZCORQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C4=CC=NC=C4)C(F)(F)F

Origin of Product

United States

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